molecular formula C7H14N4 B15273028 1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine

Cat. No.: B15273028
M. Wt: 154.21 g/mol
InChI Key: VRULWUKCBDTSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound featuring a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylpropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.

    Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Introduction of various functional groups onto the triazole ring, leading to a wide range of substituted triazole compounds.

Scientific Research Applications

1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as an antifungal agent and in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell death.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties but lacking the 2-methylpropyl group.

    5-(2-Methylpropyl)-1H-1,2,4-triazole: Another triazole derivative with the 2-methylpropyl group but without the methyl substitution on the nitrogen atom.

Uniqueness: 1-Methyl-5-(2-methylpropyl)-1H-1,2,4-triazol-3-amine is unique due to the presence of both the 1-methyl and 2-methylpropyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile building block in synthetic chemistry and its efficacy in various applications.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

1-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H14N4/c1-5(2)4-6-9-7(8)10-11(6)3/h5H,4H2,1-3H3,(H2,8,10)

InChI Key

VRULWUKCBDTSCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1C)N

Origin of Product

United States

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